molecular formula C15H11F4N5O2S B10931759 2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide

2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide

Cat. No.: B10931759
M. Wt: 401.3 g/mol
InChI Key: UOCVDDWDDLPMCW-UHFFFAOYSA-N
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Description

The compound 2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE is a complex organic molecule that features a combination of pyrazole, oxadiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or other structural changes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities or protein interactions.

Industry

    Pharmaceuticals: Used in the synthesis of complex pharmaceutical compounds.

Mechanism of Action

The mechanism by which 2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.

    Pyrazole derivatives: Compounds with the pyrazole ring exhibit similar reactivity and biological activities.

    Acetamide derivatives: These compounds have similar structural features and can be used in similar applications.

Uniqueness

The uniqueness of 2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE lies in its combination of multiple functional groups, which confer a unique set of chemical and biological properties.

Properties

Molecular Formula

C15H11F4N5O2S

Molecular Weight

401.3 g/mol

IUPAC Name

2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide

InChI

InChI=1S/C15H11F4N5O2S/c1-7-2-3-20-24(7)5-11-22-23-15(26-11)27-6-10(25)21-14-12(18)8(16)4-9(17)13(14)19/h2-4H,5-6H2,1H3,(H,21,25)

InChI Key

UOCVDDWDDLPMCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC2=NN=C(O2)SCC(=O)NC3=C(C(=CC(=C3F)F)F)F

Origin of Product

United States

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